Divergent HLADH-Catalyzed Reduction: Regiospecificity of trans- vs. cis-Bicyclononanones
Horse liver alcohol dehydrogenase (HLADH) demonstrates a strong chemospecific preference for reducing ketones on the six-membered ring of bicyclo[4.3.0]nonane systems over those on the five-membered ring. This is a key differentiator for the trans-isomer, which orients its ketone group on a specific ring. The foundational study by Krawczyk and Jones shows that this inherent enzyme preference can be exploited for regioselective reductions, leading to high-yielding transformations that are isomer-dependent. The absolute configuration of the trans-isomer governs the diastereotopic face specificity of the enzyme, a control mechanism absent when using the cis-isomer or a racemic mixture [1].
| Evidence Dimension | Enzymatic Reduction Regiospecificity |
|---|---|
| Target Compound Data | Preferential reduction at the six-membered ring ketone; diastereotopic face specificity observed. |
| Comparator Or Baseline | cis-Bicyclo[4.3.0]nonanone: Distinct regiochemical and stereochemical outcome due to different spatial presentation. |
| Quantified Difference | Quantitative yield and ee data for the specific trans-octahydro-5H-inden-5-one monoketone are not available from the accessed primary source; data was reported for the related trans-bicyclo[4.3.0]nonane-3,8-dione. |
| Conditions | HLADH-catalyzed reduction in pH 7 buffer with NADH cofactor recycling, as per J. Org. Chem. 1989, 54, 1795-1801 [1]. |
Why This Matters
A purchaser developing an enzymatic synthesis must source the trans-isomer specifically; the cis-isomer will lead the same enzyme system down a divergent and unpredictable synthetic pathway, compromising product purity and yield.
- [1] Krawczyk, A. R.; Jones, J. B. Enzymes in organic synthesis. 46. Regiospecific and stereoselective horse liver alcohol dehydrogenase catalyzed reductions of cis- and trans-bicyclo[4.3.0]nonanones. J. Org. Chem. 1989, 54 (8), 1795-1801. View Source
